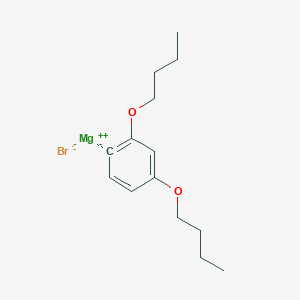
2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile is an organic compound with the molecular formula C13H12FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a hex-1-yn-1-yl group at the 5-position
Preparation Methods
The synthesis of 2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzonitrile as the starting material.
Alkylation: The 2-fluorobenzonitrile undergoes alkylation with hex-1-yne in the presence of a suitable base and catalyst to introduce the hex-1-yn-1-yl group at the 5-position.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Addition Reactions: The triple bond in the hex-1-yn-1-yl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and the triple bond in the hex-1-yn-1-yl group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .
Comparison with Similar Compounds
2-Fluoro-5-(hex-1-yn-1-yl)benzonitrile can be compared with other similar compounds such as:
2-Fluorobenzonitrile: Lacks the hex-1-yn-1-yl group, making it less versatile in certain reactions.
5-Hex-1-yn-1-ylbenzonitrile:
2-Fluoro-5-(hex-1-yn-1-yl)benzene: Lacks the nitrile group, which is essential for certain chemical reactions and applications
The presence of both the fluoro and hex-1-yn-1-yl groups in this compound makes it unique and valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
2-fluoro-5-hex-1-ynylbenzonitrile |
InChI |
InChI=1S/C13H12FN/c1-2-3-4-5-6-11-7-8-13(14)12(9-11)10-15/h7-9H,2-4H2,1H3 |
InChI Key |
ZVQSYYCGESZXCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)





![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)


